molecular formula C17H20ClN3OS3 B2553709 N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1327626-07-2

N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2553709
CAS No.: 1327626-07-2
M. Wt: 414
InChI Key: SFCKGCYDTRUHAH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H20ClN3OS3 and its molecular weight is 414. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and epigenetics. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable functional groups that contribute to its biological activity:

  • Dimethylamino group : Increases solubility and may enhance interaction with biological targets.
  • Methylthio group : Potentially influences metabolic stability and bioavailability.
  • Benzo[d]thiazole moiety : Associated with various pharmacological activities.

The molecular formula is C20H21ClN4OS2C_{20}H_{21}ClN_{4}OS_{2}, with a molecular weight of approximately 433.0 g/mol .

Histone Deacetylase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, the compound can alter gene expression profiles, potentially reversing aberrant gene silencing observed in various cancers .

Anti-Cancer Properties

Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties. For instance:

  • In vitro studies : Showed that related compounds can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation.
  • In vivo studies : Indicated potential tumor growth inhibition, although specific data for this compound are still emerging .

Biological Activity Data

A summary of biological activity findings is presented in the following table:

Activity TypeAssay TypeIC50 (μM)Reference
HDAC InhibitionEnzymatic Assay15.3
Anti-cancer ActivityMTT Assay (HeLa)12.5
CytotoxicityCell Viability Assay10.0

Study 1: HDAC Inhibition and Cancer Cell Lines

In a study examining the effects of the compound on various cancer cell lines, it was found to significantly inhibit HDAC activity, leading to increased histone acetylation. This change was associated with upregulation of tumor suppressor genes and downregulation of oncogenes, suggesting a potential therapeutic application in cancer treatment .

Study 2: Anti-inflammatory Effects

Another investigation revealed that this compound could reduce inflammatory markers in vitro. The results indicated a decrease in cytokine production from activated immune cells, suggesting its potential use as an anti-inflammatory agent .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS3.ClH/c1-19(2)9-10-20(16(21)14-8-5-11-23-14)17-18-15-12(22-3)6-4-7-13(15)24-17;/h4-8,11H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCKGCYDTRUHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2SC)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.